Elatol

Description

Structure

3D Structure

Properties

IUPAC Name |

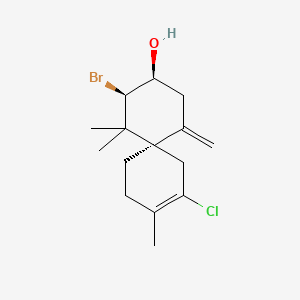

(3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrClO/c1-9-5-6-15(8-11(9)17)10(2)7-12(18)13(16)14(15,3)4/h12-13,18H,2,5-8H2,1,3-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKGRCIKQBHSNA-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2(CC1)C(=C)CC(C(C2(C)C)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-97-4 | |

| Record name | Elatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Bioactive Potential of Elatol from Laurencia microcladia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated chamigrene sesquiterpene, is a significant secondary metabolite isolated from marine red algae of the genus Laurencia, including Laurencia microcladia. First identified from Laurencia elata, its presence in L. microcladia has prompted extensive research into its unique chemical structure and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from L. microcladia. It details the experimental protocols for its extraction and purification, summarizes its diverse bioactivities with quantitative data, and elucidates its mechanisms of action, particularly its anti-tumor and antiparasitic properties. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development, offering foundational information for future studies and potential therapeutic applications of this compound.

Introduction

The marine environment is a rich reservoir of unique chemical entities with significant pharmacological potential. Among these, secondary metabolites from marine algae have emerged as a promising source of novel drug leads. The genus Laurencia, a member of the Rhodomelaceae family, is renowned for its production of a diverse array of halogenated terpenes, particularly sesquiterpenes. This compound, a notable example, is a brominated and chlorinated sesquiterpene with a characteristic spiro[5.5]undecane core.

Initially isolated from Laurencia elata, this compound was subsequently identified as a major constituent of Laurencia microcladia[1]. Its intriguing structure and significant biological activities, including antibacterial, antifungal, cytotoxic, and anti-tumor properties, have made it a subject of considerable scientific interest[2][3]. This guide focuses on the discovery of this compound from L. microcladia, providing a technical framework for its study.

Isolation and Structural Elucidation of this compound

The isolation of this compound from Laurencia microcladia involves a multi-step process of extraction and chromatographic purification. The structural confirmation is achieved through spectroscopic analysis.

Experimental Protocol: Isolation and Purification

This protocol outlines a typical procedure for the isolation of this compound from the dried biomass of L. microcladia.

1. Collection and Preparation of Algal Material:

- Collect fresh specimens of Laurencia microcladia and rinse with seawater to remove epiphytes and debris.

- Transport the samples to the laboratory in chilled conditions.

- Air-dry the algal material in a dark, well-ventilated area at room temperature to prevent degradation of secondary metabolites.

- Once fully dried, grind the biomass into a coarse powder.

2. Solvent Extraction:

- Macerate the dried algal powder (e.g., 300g) in n-hexane at room temperature for an extended period (e.g., 15 days) to exhaustively extract nonpolar compounds[4].

- Alternatively, an ethanolic extraction can be performed[5].

- Filter the extract to remove solid algal material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography over silica (B1680970) gel.

- Elute the column with a gradient of solvents, typically starting with nonpolar solvents like petroleum ether or n-hexane and gradually increasing the polarity with acetone (B3395972) or ethyl acetate[5][6].

- Monitor the fractions using Thin Layer Chromatography (TLC). This compound can be visualized as a brown spot after spraying with a ceric sulfate/sulfuric acid solution and heating[4].

- Combine fractions containing this compound, identified by comparison with a standard or by spectroscopic analysis.

- Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound[4].

Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Optical Rotation: Measures the rotation of plane-polarized light, indicating the stereochemistry of the compound.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data on its cytotoxic, antiparasitic, and other biological effects.

Quantitative Data: Cytotoxic and Anti-Tumor Activity

| Cell Line | Assay Type | IC₅₀ Value | Reference |

| Colo-205 (Colon Cancer) | Cytotoxicity | 2.5 ± 1.3 µg/mL | [7] |

| B16F10 (Melanoma) | Cytotoxicity | - | [8] |

| U937 (Lymphoma) | Cytotoxicity | - | [7] |

| Jurkat (Leukemia) | Cytotoxicity | - | [7] |

| HeLa (Cervical Cancer) | Cytotoxicity | - | [2] |

| Hep-2 (Laryngeal Cancer) | Cytotoxicity | - | [2] |

Quantitative Data: Antiparasitic Activity

| Parasite | Form | Assay Type | IC₅₀ Value | Reference |

| Leishmania amazonensis | Promastigote | Growth Inhibition | 4.0 µM | [4][9] |

| Leishmania amazonensis | Amastigote | Growth Inhibition | 0.45 µM | [4][9] |

| Trypanosoma cruzi | Epimastigote | Growth Inhibition | 45.4 µM | [10] |

| Trypanosoma cruzi | Trypomastigote | Growth Inhibition | 1.38 µM | [10] |

| Trypanosoma cruzi | Amastigote | Growth Inhibition | 1.01 µM | [10] |

Mechanisms of Action

This compound's potent biological activities are attributed to its interaction with specific cellular pathways. This section details the known mechanisms of action and provides diagrams to visualize these complex processes.

Anti-Tumor Mechanisms: Cell Cycle Arrest and Apoptosis

This compound exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells[5][8].

-

Cell Cycle Arrest: this compound has been shown to cause an accumulation of cells in the G1 and sub-G1 phases of the cell cycle. This is achieved by downregulating the expression of key cell cycle proteins, including cyclin-D1, cyclin-E, cyclin-dependent kinase 2 (cdk2), and cdk4[5].

-

Induction of Apoptosis: The compound triggers programmed cell death by modulating the expression of apoptosis-related proteins. It leads to a decrease in the anti-apoptotic protein Bcl-xl and an increase in the pro-apoptotic proteins Bak and p53. This shift in the balance of pro- and anti-apoptotic proteins activates the caspase cascade, evidenced by the increased expression of caspase-9[5].

MTT Assay for Cytotoxicity:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Flow Cytometry for Cell Cycle Analysis:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the fixed cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression Analysis:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cyclin D1, cdk4, Bcl-2, cleaved caspase-9).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

Inhibition of Mitochondrial Translation

Recent studies have revealed a novel mechanism of action for this compound: the potent and selective inhibition of mitochondrial protein synthesis[2][11]. This activity is particularly relevant for its anti-leukemia and lymphoma effects, as many hematologic malignancies are highly dependent on mitochondrial oxidative phosphorylation.

This compound's inhibition of mitochondrial translation triggers the integrated stress response (ISR) through the OMA1-DELE1-ATF4 pathway, leading to ATP depletion and subsequent apoptosis in cancer cells[2]. This mechanism is distinct from that of other known mitochondrial translation inhibitors like chloramphenicol[11].

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Caption: Workflow for the isolation and identification of this compound.

Caption: this compound's anti-tumor mechanism of action.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-tumour effects of this compound, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, isolated from red seaweed Laurencia dendroidea, on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Structure of Elatol, a Bioactive Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol is a halogenated sesquiterpenoid belonging to the chamigrene class of natural products.[1][2][3][4] First isolated from the red marine alga Laurencia elata, it is a prominent secondary metabolite in various species of the Laurencia genus.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic properties, methods for its isolation and synthesis, and its mechanisms of biological activity. The unique spiro[5.5]undecane core and dense functionalization of this compound have made it a subject of significant interest in natural product chemistry and drug discovery.[1][3][4] this compound has demonstrated a range of biological activities, including antibacterial, antifungal, cytotoxic, and antiparasitic effects.[1][4]

Chemical Structure

This compound is characterized by a spirocyclic carbon skeleton with bromine and chlorine substituents. Its absolute configuration has been determined through total synthesis and spectroscopic analysis.

Systematic Name: (3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol

Molecular Formula: C₁₅H₂₂BrClO

Structure:

References

- 1. The Catalytic Asymmetric Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catalytic asymmetric total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Altholactone induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Recent Advances and Applications of Experimental Technologies in Marine Natural Product Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Isolation and Purification of Elatol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of elatol, a halogenated sesquiterpene natural product. This compound is predominantly sourced from marine red algae of the genus Laurencia and has garnered significant scientific interest due to its potent biological activities, including anti-tumour and antileishmanial properties.[1] This document details established experimental protocols, summarizes quantitative data, and illustrates relevant biological pathways to support further research and development.

Source and Extraction

This compound is a major secondary metabolite found in various species of the red seaweed genus Laurencia, including L. dendroidea, L. rigida, and L. microcladia. The initial step in its isolation involves the extraction from dried algal biomass.

Maceration Extraction Protocol

A widely used method for obtaining the crude extract containing this compound is solvent maceration.

Materials:

-

Air-dried and powdered Laurencia spp. biomass

-

n-hexane (or Dichloromethane, CH₂Cl₂)

-

Large glass vessel with a sealed lid

-

Rotary evaporator

Procedure:

-

The air-dried algal material is ground into a fine powder to maximize surface area for extraction.

-

The powdered biomass is submerged in a suitable solvent, such as n-hexane, within a large, sealed vessel. A typical solvent-to-biomass ratio is approximately 10:1 (v/w).

-

The mixture is left to macerate at room temperature for an extended period, often up to 15 days, with occasional agitation to ensure exhaustive extraction.

-

Following maceration, the solvent is decanted and filtered to remove the solid algal residue.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a dark, oily residue.

Purification Strategies

The crude extract contains a complex mixture of metabolites, requiring chromatographic techniques to isolate pure this compound. Below are two effective methods for purification.

Method A: Preparative Thin-Layer Chromatography (PTLC)

This method is suitable for smaller-scale purification and is based on a documented procedure for isolating this compound from Laurencia dendroidea.

Experimental Protocol:

-

Stationary Phase: Preparative TLC plates coated with silica (B1680970) gel 60 F₂₅₄ (20 x 20 cm).

-

Sample Preparation: An aliquot of the crude n-hexane extract is dissolved in a minimal volume of the mobile phase.

-

Mobile Phase: A solvent system of n-hexane and ethyl acetate (B1210297) in an 8:2 ratio (v/v) is prepared.

-

Development: The dissolved sample is carefully applied as a band across the origin of the PTLC plate. The plate is then placed in a chromatography tank saturated with the mobile phase vapor and allowed to develop.

-

Visualization and Isolation: After development, the plate is air-dried, and the bands are visualized under UV light (254 nm). The band corresponding to this compound (Rf ≈ 0.45 in this system) is identified. The silica containing the target band is scraped from the plate.

-

Elution: The collected silica gel is washed with ethyl acetate or another suitable polar solvent to elute the pure compound.

-

Final Concentration: The solvent is removed under reduced pressure to yield purified this compound as a yellowish oil.

Method B: Vacuum Liquid Chromatography (VLC) and HPLC

For larger quantities, a two-step process involving initial fractionation by VLC followed by high-performance liquid chromatography (HPLC) is effective. This protocol is adapted from the purification of sesquiterpenes from Laurencia rigida.

Experimental Protocol:

Step 1: Vacuum Liquid Chromatography (VLC)

-

Column Packing: A VLC column is packed with silica gel.

-

Sample Loading: A portion of the crude extract (e.g., 5.8 g) is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column.

-

Elution: The column is eluted under vacuum with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

-

Fraction Collection: Fractions are collected based on the changes in solvent polarity.

-

Fraction Analysis: All fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined. In a typical separation, this compound-containing fractions elute as the polarity of the mobile phase increases (e.g., hexane (B92381) with 9% EtOAc).

Step 2: High-Performance Liquid Chromatography (HPLC)

-

Column: A normal-phase silica HPLC column is used for final purification.

-

Mobile Phase: An isocratic mobile phase of n-hexane containing a small percentage of a more polar solvent, such as ethyl acetate (e.g., 9% EtOAc), is employed.

-

Purification: The combined, this compound-rich fractions from the VLC step are dissolved in the mobile phase and injected into the HPLC system.

-

Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the final pure compound.

Quantitative Data Summary

The following tables summarize key quantitative data from the isolation and purification processes described in the literature.

Table 1: Extraction and Purification Yields

| Parameter | Source Organism | Starting Material (Dry Weight) | Crude Extract Yield | Purified this compound Yield | Overall Yield (%) | Reference |

| Maceration & PTLC | Laurencia dendroidea | 300.0 g | 3.64 g (n-hexane extract) | 50 mg | ~0.017% | |

| Maceration & VLC | Laurencia rigida | 463.0 g | 20.9 g (CH₂Cl₂ extract) | Not specified | - |

Table 2: Chromatographic Parameters

| Technique | Stationary Phase | Mobile Phase | Elution Mode | Rf Value (this compound) | Reference |

| PTLC | Silica Gel 60 F₂₅₄ | n-Hexane : Ethyl Acetate (8:2) | Isocratic | ~0.45 | |

| VLC | Silica Gel | n-Hexane / Ethyl Acetate | Step-Gradient | - | |

| HPLC | Normal-Phase Silica | n-Hexane : Ethyl Acetate (91:9) | Isocratic | - |

Table 3: Spectroscopic Data for this compound Characterization

| Spectroscopy Type | Solvent | Key Chemical Shifts (δ in ppm) | Reference |

| ¹H-NMR | CDCl₃ | Complete data available in the cited reference. | |

| ¹³C-NMR | CDCl₃ | Complete data available in the cited reference. |

Visualized Workflows and Biological Pathways

The following diagrams, generated using DOT language, illustrate the purification workflow and key biological signaling pathways affected by this compound.

Experimental Workflow

References

Spectroscopic Analysis of Elatol: A Technical Guide for Researchers

Introduction: Elatol is a halogenated chamigrene sesquiterpenoid first isolated from the red algae Laurencia elata. Its unique spiro[5.5]undecane core, dense functionalization, and presence of both bromine and chlorine atoms make it a molecule of significant interest in natural product chemistry. This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used in the structural elucidation and characterization of this compound. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to assist researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR data for synthetic (+)-Elatol, as reported in the literature, are presented below. The data were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The table below summarizes the chemical shifts (δ), multiplicities, and coupling constants (J) for the proton signals of synthetic (+)-Elatol.

Table 1: ¹H NMR Data for (+)-Elatol (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Proposed) |

| 5.13 | s | - | 1H | H-9 |

| 4.90 | s | - | 1H | H-15a |

| 4.82 | s | - | 1H | H-15b |

| 4.13 | dd | 12.5, 4.5 | 1H | H-2 |

| 3.99 | d | 4.5 | 1H | H-3 |

| 2.49 | ddd | 13.0, 4.5, 2.0 | 1H | H-1a |

| 2.34 | ddd | 14.0, 4.5, 2.5 | 1H | H-4a |

| 2.22 | m | - | 1H | H-1b |

| 2.10 | ddd | 14.0, 12.5, 5.0 | 1H | H-4b |

| 1.95 | m | - | 1H | H-7a |

| 1.85 | m | - | 1H | H-7b |

| 1.74 | s | - | 3H | H-12 |

| 1.25 | s | - | 3H | H-14 |

| 1.11 | s | - | 3H | H-13 |

Data sourced from the supporting information for the total synthesis of this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The table below lists the chemical shifts for the carbon signals of synthetic (+)-Elatol.

Table 2: ¹³C NMR Data for (+)-Elatol (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Proposed) |

| 147.0 | C-5 |

| 134.8 | C-8 |

| 126.1 | C-9 |

| 111.9 | C-15 |

| 71.1 | C-3 |

| 62.1 | C-2 |

| 50.1 | C-6 |

| 49.8 | C-10 |

| 40.4 | C-7 |

| 37.9 | C-4 |

| 35.1 | C-1 |

| 30.2 | C-13 |

| 28.1 | C-14 |

| 23.9 | C-12 |

| 22.8 | C-11 |

Data sourced from the supporting information for the total synthesis of this compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of a compound. For halogenated molecules like this compound, the isotopic pattern in the mass spectrum is particularly informative.

Molecular Formula: C₁₅H₂₂BrClO

Exact Mass: 332.0543 u

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a sesquiterpenoid like this compound. These protocols are based on standard methodologies in natural product chemistry.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 1-5 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the data at a constant temperature, typically 298 K.

-

Use a standard single-pulse experiment. Typical parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Data Acquisition:

-

Record the spectrum on the same spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

Process the FID with an exponential window function (line broadening of 1.0 Hz).

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

-

-

2D NMR Experiments:

-

For unambiguous assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are crucial for establishing ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of purified this compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

-

High-Resolution Mass Spectrometry (HRMS) Acquisition:

-

Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source, coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

ESI Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode.

-

EI Method: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). An ionization energy of 70 eV is typically used.

-

Acquire data over a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion.

-

Use the instrument software to calculate the elemental composition from the accurate mass measurement.

-

Analyze the isotopic pattern of the molecular ion cluster to confirm the number of chlorine and bromine atoms.

-

If fragmentation data is acquired (e.g., via MS/MS), analyze the fragmentation pattern to gain further structural insights.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

Elatol's Mechanism of Action in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Elatol is a halogenated sesquiterpene natural product isolated from the red algae of the genus Laurencia, particularly Laurencia microcladia.[1][2][3] It has emerged as a compound of significant interest in oncology due to its potent cytotoxic effects across a broad range of cancer cell lines.[4][5] Early research identified its ability to induce apoptosis and cell cycle arrest.[1] More recent, in-depth studies have unveiled a multifaceted mechanism of action, highlighting this compound as a novel inhibitor of both cytoplasmic and mitochondrial protein translation, which triggers profound cellular stress responses culminating in cell death.[2][4] This document provides a detailed technical overview of the core mechanisms through which this compound exerts its anticancer effects.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single target but rather to its ability to disrupt multiple fundamental cellular processes. The primary mechanisms identified are the inhibition of cap-dependent protein translation and the inhibition of mitochondrial translation, which subsequently trigger cell cycle arrest and apoptosis.

Dual Inhibition of Protein Translation

A key discovery in understanding this compound's potency is its role as a dual inhibitor of protein synthesis.

a) Inhibition of Cytoplasmic Cap-Dependent Translation: this compound was identified as a direct inhibitor of the eukaryotic initiation factor 4A1 (eIF4A1), a DEAD-box RNA helicase.[4][5][6] eIF4A1 is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and initiate cap-dependent translation.[5] By inhibiting the ATP hydrolysis and helicase activity of eIF4A1, this compound effectively stalls the translation of a specific subset of mRNAs, particularly those with complex 5' UTRs.[5][6][7] These often encode oncoproteins critical for cancer cell proliferation and survival, such as MYC, Cyclin D3, and MCL1.[8] This targeted suppression of oncoproteins is a key contributor to this compound's antitumor effects.[5][8]

b) Inhibition of Mitochondrial Translation: Further research has revealed that this compound is also a potent inhibitor of mitochondrial protein synthesis.[2][3][9] It achieves this at concentrations that do not affect overall cytoplasmic protein synthesis, indicating a distinct mechanism from its eIF4A1 activity.[2][3] This inhibition is highly significant because many aggressive hematologic malignancies show a dependency on oxidative phosphorylation (OXPHOS) and are therefore sensitive to mitoribosome inhibitors.[2][3] By blocking the synthesis of essential mitochondrially-encoded proteins, this compound disrupts the formation of electron transport chain complexes, leading to mitochondrial dysfunction.[3][9]

This mitochondrial disruption triggers a specific stress pathway known as the Integrated Stress Response (ISR).[2] this compound's action leads to the cleavage of DELE1 by the mitochondrial protease OMA1. Cleaved DELE1 then activates HRI, which phosphorylates eIF2α, culminating in the preferential translation of Activating Transcription Factor 4 (ATF4).[2][4] While ATF4 induction is a clear marker of this compound's activity, studies have shown that this compound's cytotoxicity is not strictly dependent on the ISR, suggesting it is one of several parallel effects.[4][5][7]

Induction of Cell Cycle Arrest

This compound promotes a delay in the cell cycle, primarily by inducing arrest in the G1 and sub-G1 phases.[1] This effect is a direct consequence of the inhibition of cap-dependent translation of key cell cycle regulators. Western blot analyses have confirmed that this compound treatment leads to a significant reduction in the expression of Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4).[1] These proteins are essential for the G1/S phase transition, and their downregulation effectively halts the cell's progression into the DNA synthesis (S) phase, preventing proliferation.[1][10]

Activation of Apoptosis

The culmination of this compound-induced cellular stress is the activation of the apoptotic process.[1][5] This occurs through the intrinsic (mitochondrial) pathway. This compound treatment modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bak.[1] This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of initiator caspase-9.[1] The activation of caspase-9 initiates a caspase cascade, leading to the execution of apoptosis. An increase in the expression of the tumor suppressor p53 has also been observed, which likely contributes to the pro-apoptotic signaling.[1]

Quantitative Data Summary: Cytotoxicity

This compound exhibits potent cytotoxicity across a wide array of cancer cell lines, with particular sensitivity noted in hematologic malignancies. The half-maximal inhibitory concentration (IC50), lethal dose (LD50), or cytotoxic concentration (CC50) values are summarized below.

| Cell Line Panel / Type | Cancer Type | Metric | Value Range / Average | Reference |

| NCI-60 Panel | Various | LD50 | Average: 1.9 µM (33/60 lines < 1 µM) | [4] |

| Non-Hodgkin Lymphoma (NHL) Panel | Diffuse Large B-cell Lymphoma | LD50 | Average: 1.3 µM (Range: 213 nM - 5749 nM) | [4] |

| Leukemia / Lymphoma Lines | CML, ALL | LD50 | High nanomolar to low micromolar (24h) | [3][9] |

| A549 | Non-small Cell Lung Cancer | CC50 | 7.56 ± 0.19 µM (48h) | [11] |

| RD | Embryonal Rhabdomyosarcoma | CC50 | 11.22 ± 1.63 µM (48h) | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability / Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

-

Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent (e.g., DMSO) concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include vehicle-only controls.[12]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

-

MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[11][12]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.[5]

Cell Cycle Analysis (Flow Cytometry)

Principle: This method quantifies the DNA content of individual cells within a population. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[12]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure only DNA is stained.[12]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content peaks. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[1]

Apoptosis Assay (Annexin V / PI Staining)

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Co-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Methodology:

-

Cell Treatment & Harvest: Treat cells with this compound as described for other assays. Harvest all cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).[5][12]

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Methodology:

-

Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cyclin D1, Caspase-9, ATF4) overnight at 4°C.[1][5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[1][7]

Conclusion

This compound is a potent marine natural product with a complex and multifaceted mechanism of action against cancer cells. Its ability to dually target both cytoplasmic and mitochondrial protein translation represents a powerful strategy for inducing cellular stress. The inhibition of eIF4A1-mediated translation selectively downregulates key oncoproteins, while the disruption of mitochondrial protein synthesis cripples cellular energy production and activates the Integrated Stress Response. These primary actions converge to induce robust G1 cell cycle arrest and trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death. The comprehensive data gathered to date strongly support the continued investigation of this compound and its derivatives as promising candidates for anticancer drug development.

References

- 1. Anti-tumour effects of this compound, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Research Portal [scholarship.miami.edu]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Target-Based Screening against eIF4A1 Reveals the Marine Natural Product this compound as a Novel Inhibitor of Translation Initiation with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product this compound as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic Activity of Semi-Synthetic Derivatives of this compound and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Elatol-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene derived from the red algae of the Laurencia genus, has emerged as a promising natural compound with potent anti-tumor properties. Extensive research has demonstrated its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its impact on apoptosis and cell cycle regulation. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of this compound Action

This compound exhibits a multi-faceted mechanism of action that converges on the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. Its primary modes of action include the inhibition of crucial cellular processes such as protein synthesis and the disruption of signaling cascades that govern cell survival and division.

Inhibition of Protein Synthesis

This compound has been identified as a potent inhibitor of both general and mitochondrial-specific protein synthesis.

-

eIF4A1 Helicase Inhibition: this compound targets the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase that is a critical component of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of many oncogenic proteins. By inhibiting the ATPase and helicase activity of eIF4A1, this compound effectively suppresses the translation of key proteins required for cancer cell growth and survival, leading to growth arrest and apoptosis.

-

Mitochondrial Translation Inhibition: this compound also acts as a potent inhibitor of mitochondrial protein synthesis. This targeted inhibition leads to a strong downregulation of mitochondrially-encoded proteins, disrupting mitochondrial function and triggering a cellular stress response.

Induction of Integrated Stress Response (ISR)

The inhibition of mitochondrial protein synthesis by this compound activates a signaling cascade known as the Integrated Stress Response (ISR). This pathway is a central regulator of the cellular response to various stress conditions. In the context of this compound's action, the ISR is triggered via the OMA1-DELE1-ATF4 mitochondrial stress pathway, ultimately contributing to the induction of apoptosis.

Data Presentation: The Impact of this compound on Cancer Cells

The following tables summarize the quantitative and qualitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / LD50 (µM) | Assay | Reference |

| NCI-60 Panel | Various | Average LD50 = 1.9 | Not Specified | [1] |

| Non-Hodgkin Lymphoma Lines | Lymphoma | Average LD50 = 1.3 | Not Specified | [1] |

| A549 | Non-small cell lung cancer | CC50 = 6.24 | MTT | [2] |

| RD | Rhabdomyosarcoma | CC50 = 14.24 | MTT | [2] |

| CML and ALL cell lines | Leukemia | High nanomolar to low micromolar | Not Specified | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration | Duration | Effect on Cell Cycle | Reference |

| B16F10 | Not Specified | Not Specified | Increase in G1 and sub-G1 phases | [4] |

Table 3: this compound-Induced Apoptosis

| Cell Line | This compound Concentration | Duration | Apoptotic Effect | Reference |

| Most sensitive line | Not Specified | 24 hours | >50% apoptosis | |

| B16F10 | Not Specified | Not Specified | Induction of apoptosis | [4] |

Table 4: Effect of this compound on Cell Cycle and Apoptotic Regulatory Proteins

| Protein | Effect of this compound Treatment | Cell Line | Reference |

| Cyclin D1 | Reduced expression | B16F10 | [4] |

| Cyclin E | Reduced expression | B16F10 | [4] |

| CDK2 | Reduced expression | B16F10 | [4] |

| CDK4 | Reduced expression | B16F10 | [4] |

| Bcl-xl | Decreased expression | B16F10 | [4] |

| Bak | Increased expression | B16F10 | [4] |

| Caspase-9 | Increased expression | B16F10 | [4] |

| p53 | Increased expression | B16F10 | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., B16F10)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells as described above.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. The different cell populations are identified as follows:

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-xl, Bak, p53, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce both cell cycle arrest and apoptosis. Its unique dual mechanism of inhibiting eIF4A1 and mitochondrial protein synthesis provides a powerful strategy to disrupt cancer cell proliferation and survival. The detailed protocols and pathway diagrams in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and develop novel cancer therapies. Further quantitative studies are warranted to establish precise dose- and time-dependent effects on cell cycle distribution and apoptosis in various cancer models, which will be crucial for its clinical translation.

References

- 1. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumour effects of this compound, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]

Elatol: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene primarily isolated from red algae of the genus Laurencia, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the screening of this compound's biological activities, with a focus on its anticancer, trypanocidal, and larvicidal properties. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Natural products from marine environments are a rich source of novel chemical entities with significant therapeutic potential. This compound, first isolated from Laurencia elata, has garnered considerable attention due to its potent biological effects.[1] This document serves as a technical resource for researchers, summarizing the key findings on this compound's bioactivity and providing the necessary methodological details to replicate and expand upon these studies.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its anticancer activity is attributed to its ability to inhibit protein translation, induce cell cycle arrest, and promote apoptosis.[2][3][4]

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The following tables summarize the key inhibitory concentrations.

| Cell Line | Assay Type | Metric | Value (µM) | Reference |

| NCI-60 Panel (average) | Cytotoxicity | LD50 | 1.9 | [2] |

| Non-Hodgkin Lymphoma Lines (average) | Cytotoxicity | LD50 | 1.3 | [2] |

| A549 (Non-small cell lung cancer) | Cytotoxicity | CC50 | 7.56 ± 0.19 | [1] |

| RD (Rhabdomyosarcoma) | Cytotoxicity | CC50 | 11.22 ± 1.63 | [1] |

LD50: Lethal dose, 50%; CC50: Cytotoxic concentration, 50%.

Mechanism of Action: Inhibition of Protein Translation

This compound has been identified as a novel inhibitor of protein translation, specifically targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for cap-dependent translation.[2][5] This inhibition leads to a global reduction in protein synthesis, disproportionately affecting the expression of oncogenes like MYC.[2][6]

Caption: this compound inhibits eIF4A, disrupting translation initiation and oncogene synthesis.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound induces cell cycle arrest, primarily at the G1/S transition phase, and subsequently triggers apoptosis.[3][4] This is achieved by modulating the expression of key cell cycle regulatory proteins and apoptosis-related factors.

Caption: this compound modulates cell cycle and apoptotic proteins to halt proliferation and induce cell death.

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., B16F10, A549, RD) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1][3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50/IC50 value.

-

Cell Treatment: Seed cells (e.g., B16F10) in 6-well plates and treat with this compound for 24 hours.[3][4]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p53, Caspase-9) overnight at 4°C.[3][4]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Trypanocidal Activity

This compound has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[7][8][9] Its mechanism of action involves inducing mitochondrial dysfunction and oxidative stress in the parasite.[7][9]

Quantitative Data on Trypanocidal Activity

| T. cruzi Form | Metric | Value (µM) | Reference |

| Epimastigote | IC50 | 45.4 ± 1.9 | [8] |

| Trypomastigote | IC50 | 1.38 ± 0.15 | [8] |

| Amastigote | IC50 | 1.01 ± 0.65 | [8] |

IC50: Inhibitory concentration, 50%.

Mechanism of Action: Mitochondrial Dysfunction and Oxidative Stress

This compound targets the mitochondria of T. cruzi, leading to a cascade of events that culminate in parasite death.[7][9] This includes depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and subsequent damage to the cell membrane and DNA.[7][10]

Caption: this compound induces mitochondrial dysfunction in T. cruzi, leading to oxidative stress and cell death.

Experimental Protocols

-

Cell Seeding and Infection: Seed LLCMK2 cells in 24-well plates and incubate for 24 hours. Infect the cells with trypomastigotes at a parasite-to-cell ratio of 10:1 for 24 hours.[8]

-

Treatment: Remove non-internalized parasites and treat the infected cells with various concentrations of this compound for 96 hours.

-

Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

-

Microscopic Analysis: Count the number of amastigotes per cell in at least 200 cells and calculate the percentage of inhibition.

-

Parasite Treatment: Treat trypomastigotes (1 x 10⁷ cells/mL) with this compound (e.g., 1.5 and 3.0 µM) for 2-3 hours.[7]

-

Staining: Incubate the treated parasites with Rhodamine 123 (5.0 µg/mL) for 15 minutes.

-

Flow Cytometry: Analyze the fluorescence intensity using a flow cytometer to assess mitochondrial membrane potential. Antimycin A can be used as a positive control.[7]

-

Parasite Treatment: Treat trypomastigotes with various concentrations of this compound for 1-3 hours.

-

Probe Incubation: Incubate the parasites with a ROS-sensitive fluorescent probe (e.g., MitoSOX Red) to detect mitochondrial superoxide.

-

Fluorimetric Analysis: Measure the fluorescence intensity to quantify ROS production.

Larvicidal Activity

This compound has also been investigated for its potential as a natural larvicide against mosquito vectors such as Aedes aegypti.[11]

Quantitative Data on Larvicidal Activity

| Organism | Metric | Concentration (ppm) | Mortality (%) | Reference |

| Aedes aegypti | Larvicidal Activity | 10 | ~30 | [11] |

Experimental Protocol: Larvicidal Bioassay

Caption: Workflow for assessing the larvicidal activity of this compound against Aedes aegypti.

Conclusion

This compound is a marine natural product with a remarkable spectrum of biological activities. Its potent anticancer, trypanocidal, and larvicidal effects, coupled with well-defined mechanisms of action, make it a strong candidate for further preclinical and clinical development. This guide provides a foundational resource for researchers to explore the full therapeutic potential of this compound. Further investigations are warranted to optimize its efficacy, safety, and delivery for various applications.

References

- 1. Cytotoxic Activity of Semi-Synthetic Derivatives of this compound and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Anti-tumour effects of this compound, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Target-Based Screening against eIF4A1 Reveals the Marine Natural Product this compound as a Novel Inhibitor of Translation Initiation with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro anti-trypanosomal activity of this compound isolated from red seaweed Laurencia dendroidea | Parasitology | Cambridge Core [cambridge.org]

- 9. Trypanocidal action of (-)-elatol involves an oxidative stress triggered by mitochondria dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Additional evidence of the trypanocidal action of (-)-elatol on amastigote forms through the involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Larvicidal Potential of the Halogenated Sesquiterpene (+)-Obtusol, Isolated from the Alga Laurencia dendroidea J. Agardh (Ceramiales: Rhodomelaceae), against the Dengue Vector Mosquito Aedes aegypti (Linnaeus) (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

Elatol's Impact on Leukemia and Lymphoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatol, a halogenated sesquiterpene derived from the red algae Laurencia microcladia, has emerged as a promising natural product with potent cytotoxic effects against leukemia and lymphoma cells.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound exhibits a dual mechanism of action, primarily targeting mitochondrial translation and the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase crucial for cap-dependent translation.[1][3] These actions trigger a cascade of cellular events, including the integrated stress response (ISR), cell cycle arrest, and ultimately, apoptosis. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in hematologic malignancies.

Mechanism of Action

This compound's anti-neoplastic activity in leukemia and lymphoma cells is attributed to two primary mechanisms: the inhibition of mitochondrial protein synthesis and the suppression of eIF4A1 helicase activity.

Inhibition of Mitochondrial Translation and Induction of the Integrated Stress Response

This compound acts as a potent inhibitor of mitochondrial protein synthesis at concentrations that do not affect cytoplasmic protein synthesis.[1] This selective inhibition disrupts the production of essential protein subunits of the electron transport chain, leading to mitochondrial dysfunction. This mitochondrial stress activates the OMA1-DELE1-ATF4 signaling pathway, a key component of the integrated stress response (ISR).[1][4] The activation of the mitochondrial stress-activated protease OMA1 leads to the cleavage of DELE1.[1][4] The cleaved DELE1 then activates the ISR, resulting in the suppression of glycolytic capacity, depletion of ATP, and subsequent apoptotic cell death.[1]

dot

References

- 1. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product this compound as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A pathway coordinated by DELE1 relays mitochondrial stress to the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

Elatol: A Comprehensive Technical Guide on its Antiparasitic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatol, a halogenated sesquiterpene predominantly isolated from the red macroalgae of the genus Laurencia, has emerged as a promising natural product with significant antiparasitic potential. This technical guide provides an in-depth overview of the current scientific knowledge regarding the antiparasitic activities of this compound, with a focus on its efficacy against various protozoan and helminth parasites. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Antiparasitic Spectrum of this compound

This compound has demonstrated a range of antiparasitic activities, with the most comprehensive research focused on its effects against Trypanosoma cruzi and Leishmania amazonensis. Emerging evidence also points to its activity against the larval and intermediate host stages of Schistosoma mansoni.

Data Presentation: In Vitro Antiparasitic Activity and Cytotoxicity of this compound

The following tables summarize the quantitative data from various studies, providing a comparative look at this compound's potency against different parasites and its selectivity towards mammalian cells.

| Parasite | Stage | IC50 (µM) | Reference |

| Trypanosoma cruzi | Epimastigote | 45.4 | [1][2] |

| Trypomastigote | 1.38 | [1][2] | |

| Amastigote | 1.01 | [1][2] | |

| Leishmania amazonensis | Promastigote | 4.0 | [3] |

| Intracellular Amastigote | 0.45 | [3] | |

| Naegleria fowleri | Trophozoite (ATCC 30808™) | 1.08 | [4] |

| Trophozoite (ATCC 30215™) | 1.14 | [4] |

| Cell Line | Cell Type | CC50 (µM) | Reference |

| LLCMK2 | Macrophage-like | 27.0 | [1][2] |

| J774G8 | Macrophage | Not specified, but stated as not toxic | [3] |

| A549 | Human lung carcinoma | 6.24 - 14.24 | [5] |

| RD | Human rhabdomyosarcoma | 6.24 - 14.24 | [5] |

| Organism | Stage | Activity | Concentration | Reference |

| Schistosoma mansoni | Adult worms | No effect on survival, but 100% separation of worm couples and total inhibition of oviposition. | Not specified | [6] |

| Cercariae | 100% mortality | 12.5 µg/mL | [6] | |

| Biomphalaria glabrata (snail host) | Embryos (blastulae) | 100% mortality | 1.56 µg/mL (4.86 µM) | [6] |

| Embryos (veliger) | 100% mortality | 6.25 µg/mL (18.73 µM) | [6] |

Note on Plasmodium falciparum : While extracts from the red alga Laurencia microcladia, a known source of this compound, have been reported to possess activity against Plasmodium falciparum, to date, no studies have been identified that specifically evaluate the antimalarial activity of isolated this compound.[1]

Mechanism of Action

The primary mechanism of this compound's antiparasitic action, particularly against Trypanosoma cruzi, involves the disruption of mitochondrial function, leading to oxidative stress and subsequent programmed cell death.[6][7]

Signaling Pathway of this compound-Induced Cell Death in Trypanosoma cruzi

Caption: Proposed mechanism of trypanocidal action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the study of this compound's antiparasitic properties.

In Vitro Anti-T. cruzi Activity Assay

This protocol is a composite of methodologies described in the literature.[1][2]

Caption: Workflow for in vitro anti-Trypanosoma cruzi assays.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol is based on studies investigating this compound's mechanism of action.[6][7]

-

Parasite Preparation : T. cruzi trypomastigotes are harvested and washed with PBS.

-

Treatment : Parasites are incubated with different concentrations of this compound (e.g., 1.5 and 3.0 µM) for a specified period (e.g., 3 hours). A known mitochondrial depolarizing agent, such as antimycin A, is used as a positive control.

-

Staining : The parasites are then incubated with a fluorescent probe sensitive to mitochondrial membrane potential, such as Rhodamine 123.

-

Analysis : The fluorescence intensity is measured using flow cytometry. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Detection of Mitochondrial Superoxide Anion

This method is adapted from published research on this compound's effects on oxidative stress.[6][7][8]

-

Parasite Culture and Treatment : T. cruzi trypomastigotes or amastigotes are treated with various concentrations of this compound for a defined time.

-

Fluorescent Probing : The parasites are incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red.

-

Measurement : The fluorescence is quantified using a fluorometer or flow cytometry. An increase in fluorescence corresponds to a higher level of mitochondrial superoxide.

Autophagy Detection Assay

The induction of autophagy by this compound has been demonstrated using the following methodology.[6][9]

-

Cell Treatment : T. cruzi trypomastigotes or amastigotes are treated with this compound (e.g., 1.5 and 3.0 µM) for 24 hours. In some experiments, cells are pre-treated with an autophagy inhibitor like wortmannin.

-

Staining : The treated parasites are incubated with monodansylcadaverine (MDC), a fluorescent marker that accumulates in autophagic vacuoles.

-

Visualization : The formation of fluorescent, rounded structures within the parasites, indicative of autophagic vacuoles, is observed using fluorescence microscopy.

In Vitro Anti-Schistosoma mansoni Activity Assay

This protocol is based on the study evaluating this compound's effect on S. mansoni.[6]

-

Cercariae Assay :

-

S. mansoni cercariae are exposed to various concentrations of this compound.

-

Larval mortality is observed over a period of 2 hours.

-

-

Adult Worm Assay :

-

Adult S. mansoni worms are co-cultured with this compound.

-

Worm survival, motor activity, and reproductive parameters (couple separation and oviposition) are monitored.

-

-

Molluscicidal Assay :

-

Biomphalaria glabrata embryos at different developmental stages (blastulae and veliger) are exposed to this compound.

-

Mortality rates are determined after 24 hours.

-

Concluding Remarks and Future Directions

This compound has unequivocally demonstrated potent antiparasitic properties, particularly against Trypanosoma cruzi and Leishmania amazonensis, by inducing mitochondrial dysfunction and oxidative stress. Its activity against the transmissive stages of Schistosoma mansoni and its snail vector also presents a novel avenue for disease control. The lack of data on its efficacy against Plasmodium falciparum highlights a significant gap in the current research landscape.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

In vivo efficacy studies to validate the in vitro findings for leishmaniasis and Chagas disease.

-

Structure-activity relationship (SAR) studies to synthesize derivatives with improved potency and reduced cytotoxicity.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling of this compound and its promising analogs.

-

Investigation of the antimalarial potential of this compound to address the current data gap.

-

Further elucidation of its schistosomicidal mechanism , particularly its impact on parasite reproduction.

The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further research into the therapeutic potential of this compound as a next-generation antiparasitic agent.

References

- 1. In vitro anti-trypanosomal activity of this compound isolated from red seaweed Laurencia dendroidea | Parasitology | Cambridge Core [cambridge.org]

- 2. In Vitro Schistosomicidal Activity of Phytol and Tegumental Alterations Induced in Juvenile and Adult Stages of Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, Isolated from Red Seaweed Laurencia dendroidea, on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Evaluation of the Antimalarial Activity of the Leaf Latex of Aloe weloensis (Aloaceae) against Plasmodium Parasites | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. In vitro anti-trypanosomal activity of this compound isolated from red seaweed Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]